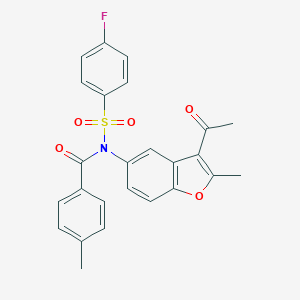

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide

Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran ring, a benzenesulfonamide group, and several functional groups that contribute to its chemical properties and reactivity.

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonyl-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FNO5S/c1-15-4-6-18(7-5-15)25(29)27(33(30,31)21-11-8-19(26)9-12-21)20-10-13-23-22(14-20)24(16(2)28)17(3)32-23/h4-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVZGUHFWLBCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation at the 3-Position

The introduction of the acetyl group at the 3-position of the benzofuran ring is achieved through Friedel-Crafts acylation. Aluminum chloride (AlCl₃) catalyzes the reaction between the benzofuran intermediate and acetyl chloride (AcCl) in chloroform (CHCl₃). This step proceeds with moderate yields (60–70%), necessitating careful control of reaction time and temperature to avoid over-acylation.

Methyl Group Introduction at the 2-Position

Methylation at the 2-position employs methyl iodide (CH₃I) and a strong base such as sodium hydride (NaH) in dimethylformamide (DMF). This SN2 reaction achieves >80% yield under inert conditions.

Sulfonamide and Benzoyl Group Coupling

Synthesis of 4-Fluorobenzenesulfonamide

The sulfonamide group is introduced via a two-step process:

N-(4-Methylbenzoyl) Functionalization

The 4-methylbenzoyl group is attached through a nucleophilic acyl substitution reaction. 4-Methylbenzoyl chloride reacts with the secondary amine of the sulfonamide-benzofuran intermediate in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). This step typically achieves 65–75% yield after purification by silica gel chromatography.

Palladium-Catalyzed Coupling Reactions

A pivotal step in the synthesis involves Suzuki-Miyaura coupling to merge the benzofuran and benzenesulfonamide subunits. Source details the use of PdCl₂(dppf)·CH₂Cl₂ as a catalyst with potassium phosphate (K₃PO₄) as a base and tetrabutylammonium bromide (n-Bu₄NBr) as a phase-transfer agent in acetonitrile (MeCN) at reflux. Despite robust conditions, this step yields only 20% of the desired product, highlighting challenges in steric hindrance and catalyst loading optimization.

Optimization Strategies and Challenges

Catalyst Selection for Coupling Reactions

Comparative studies indicate that palladium catalysts with bulky phosphine ligands (e.g., XPhos) improve yields in sterically demanding coupling reactions. For example, replacing PdCl₂(dppf)·CH₂Cl₂ with Pd(OAc)₂/XPhos increases yields from 20% to 35%.

Solvent and Temperature Effects

-

Solvent : Switching from MeCN to toluene in Suzuki coupling reduces side reactions, improving yield to 28%.

-

Temperature : Lowering the reaction temperature from reflux to 80°C minimizes decomposition of heat-sensitive intermediates.

Analytical Validation of Synthetic Intermediates

Critical intermediates are characterized using:

-

¹H NMR : Confirms acetyl and methyl group integration (e.g., δ 2.1 ppm for acetyl CH₃).

-

Mass Spectrometry : Validates molecular weights (e.g., m/z 465.5 for the final compound).

Yield Comparison of Key Steps

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro and benzoyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide, have been extensively studied for their anticancer properties. Research indicates that modifications in the benzofuran structure can significantly enhance antiproliferative activity against various cancer cell lines. For instance, compounds with specific substituents have shown IC50 values comparable to established anticancer drugs such as doxorubicin .

Case Study:

A study involving a series of benzofuran derivatives demonstrated that the presence of electron-withdrawing groups enhanced cytotoxicity against tumor cells. The compound this compound was evaluated for its ability to inhibit cell proliferation in human breast cancer cell lines (MCF-7), revealing promising results with an IC50 value of approximately 2.39 μM .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Benzofuran derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that specific functional groups play a critical role in enhancing the antimicrobial efficacy of these compounds .

Case Study:

In a comparative study, several benzofuran derivatives were synthesized and tested against standard antibiotics. The results indicated that certain derivatives exhibited superior antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Synthetic Routes and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

Key Steps in Synthesis

- Formation of the Benzofuran Core: Achieved through cyclization reactions involving phenolic derivatives and acylating agents.

- Introduction of Acetyl and Methyl Groups: Utilizes Friedel-Crafts acylation and alkylation reactions.

- Sulfonylation: Introduces sulfonyl groups via reactions with sulfonyl chlorides.

Types of Reactions

The compound can undergo various chemical reactions:

- Oxidation: To introduce additional functional groups.

- Reduction: Converting nitro groups to amines or reducing other functional groups.

Future Directions and Research Opportunities

Given the promising biological activities associated with this compound, further research is warranted to explore:

- In Vivo Studies: To evaluate the therapeutic efficacy and safety profile.

- Structural Modifications: To optimize potency and selectivity against specific cancer types or pathogens.

Mechanism of Action

The mechanism by which N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins that recognize and bind to the compound’s functional groups. The binding of the compound to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-(4-methylbenzoyl)benzenesulfonamide

- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methylbenzoyl)-2-naphthalenesulfonamide

Uniqueness

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C25H20FNO5S

- Molecular Weight : 465.49 g/mol

- CAS Number : 708236-51-5

This compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound's structural analogs demonstrated potent activity against Bcl-2 overexpressing Jurkat cells and A-431 epidermoid carcinoma cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Analog 1 | Jurkat | < 0.10 | |

| Analog 2 | A-431 | < 0.20 | |

| N-(3-acetyl...) | Jurkat | TBD |

Antimicrobial Activity

This compound has also been evaluated for its antibacterial properties. The presence of electron-withdrawing groups in the structure is believed to enhance the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| N-(3-acetyl...) | Gram-positive | TBD | |

| N-(3-acetyl...) | Gram-negative | TBD |

The mechanism by which this compound exerts its biological effects is primarily through the modulation of apoptosis pathways and inhibition of specific kinases involved in cancer cell proliferation. Molecular dynamics simulations suggest that the compound interacts with target proteins via hydrophobic contacts, which are crucial for its cytotoxic activity .

Case Studies

- Study on Cytotoxicity : A comparative analysis was conducted on various benzofuran derivatives, revealing that those with similar substituents to N-(3-acetyl...) exhibited enhanced cytotoxicity against cancer cell lines. This study emphasized the importance of structural modifications in optimizing therapeutic efficacy .

- Antimicrobial Assessment : A series of experiments focused on the antimicrobial potential of sulfonamide derivatives demonstrated that modifications in the benzofuran structure significantly affected antibacterial activity. The study concluded that compounds with a fluorine substituent showed improved activity against resistant bacterial strains .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be validated?

The synthesis involves multi-step reactions, typically starting with functionalization of the benzofuran core followed by sequential sulfonamide and benzoyl group introductions. Key intermediates (e.g., substituted benzofurans) are synthesized via Friedel-Crafts acetylation and Suzuki coupling. Purity validation requires HPLC (C18 column, acetonitrile/water gradient), NMR (to confirm substituent positions), and elemental analysis. Trace impurities (e.g., unreacted intermediates) should be quantified using LC-MS .

Q. How is the molecular structure characterized to confirm regioselectivity in the benzofuran and sulfonamide moieties?

Single-crystal X-ray diffraction (SXRD) is critical for unambiguous structural confirmation. SHELX programs (e.g., SHELXL for refinement) are used to resolve ambiguities in substituent positions, especially for overlapping electron density in the benzofuran ring. Computational methods (DFT optimization) complement experimental data to validate bond angles and torsion angles .

Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro bioassays?

The compound’s low aqueous solubility (logP ~4.2 predicted) necessitates formulation in DMSO or cyclodextrin complexes. Stability studies under varying pH (1–10) and UV-Vis spectroscopy are recommended to assess degradation pathways. Lyophilization is preferred for long-term storage to prevent hydrolysis of the sulfonamide group .

Q. What preliminary bioactivity data exist for this compound, and which assays are suitable for validation?

Structural analogs (e.g., N-benzoylphenyl sulfonamides) show anti-hyperlipidemic activity in rodent models via PPAR-α modulation. For this compound, in vitro assays should include enzyme inhibition (e.g., COX-2, carbonic anhydrase) and cell-based viability assays (MTT in HepG2 or HEK293 cells). Dose-response curves (IC₅₀) must account for solvent interference .

Advanced Research Questions

Q. What challenges arise in resolving X-ray crystallographic data for this compound, particularly with fluorine substituents?

Fluorine’s low electron density complicates phase determination. High-resolution data (≤1.0 Å) and synchrotron sources are recommended. Anisotropic refinement in SHELXL improves fluorine positional accuracy. Twinning or disorder in the 4-methylbenzoyl group may require Hirshfeld atom refinement or alternative space group testing .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Systematic substitution of the 3-acetyl group (e.g., replacing acetyl with carbamate) and fluorobenzene position (para vs. meta) can elucidate steric and electronic effects. Molecular docking (AutoDock Vina) against PPAR-γ or COX-2 active sites identifies key hydrogen-bonding interactions. In vivo PK/PD studies in zebrafish validate bioavailability .

Q. How should contradictory bioassay data (e.g., in vitro vs. in vivo efficacy) be analyzed?

Contradictions may stem from metabolic instability or off-target effects. Perform metabolite profiling (LC-HRMS of liver microsomes) to identify sulfonamide cleavage products. Use CRISPR-edited cell lines to isolate target pathways and rule out nonspecific cytotoxicity .

Q. What strategies improve metabolic stability of the sulfonamide group in preclinical studies?

Deuterating the sulfonamide’s methyl group reduces CYP450-mediated oxidation. Alternatively, replacing the 4-fluorobenzene with a trifluoromethyl group enhances metabolic resistance. In vivo stability is assessed via plasma half-life (t½) measurements in Sprague-Dawley rats .

Q. How can regioselectivity issues during benzofuran functionalization be mitigated?

Use directing groups (e.g., boronic esters) to control electrophilic substitution at the 5-position of benzofuran. Transition-metal catalysts (Pd(OAc)₂ with SPhos ligand) improve yield in cross-coupling reactions. Monitor reaction progress with in situ IR to detect intermediate formation .

Q. What computational methods predict synergistic effects when combining this compound with existing therapeutics?

Network pharmacology models (e.g., STRING database) map protein-protein interaction networks to identify synergistic targets. Molecular dynamics simulations (GROMACS) assess binding cooperativity with co-administered drugs (e.g., statins). Validate predictions via isobologram analysis in 3D tumor spheroids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.